molecular formula C20H16ClNO2 B2758352 (E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1186396-68-8

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2758352
CAS RN: 1186396-68-8
M. Wt: 337.8
InChI Key: CUUBGNVRGLJXDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as CMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMMP is a synthetic compound that has been developed through a series of chemical reactions to produce a stable and potent molecule. In

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis of various thiazolidinone derivatives from similar quinoline compounds, exploring their antimicrobial screening against different microorganisms. The synthesis was achieved through both conventional and microwave methods, indicating these compounds' potential as antimicrobial agents (Rana, Mistry, & Desai, 2008).

Antitumor Agents

Quinolinyl acrylate derivatives were synthesized and evaluated for their antitumor activities, particularly against human prostate cancer cells. The study demonstrated that certain derivatives exhibited significant cytotoxic effects on prostate cancer cells, suggesting their potential as antitumor agents (Rodrigues et al., 2012).

Corrosion Inhibition

Another research area involves the use of Schiff’s bases derived from quinoline compounds as corrosion inhibitors for mild steel in acidic conditions. These compounds showed high inhibition efficiency, suggesting their application in protecting metals from corrosion (Prabhu et al., 2008).

Anticancer Activity

Research into N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound structurally related to the requested molecule, showed potent anticancer activity and ability to induce apoptosis in cancer cells. This compound also demonstrated significant efficacy in mouse xenograft cancer models, highlighting its potential as a development candidate for cancer therapy (Sirisoma et al., 2009).

properties

IUPAC Name

(E)-3-(2-chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2/c1-13-3-4-15-12-16(20(21)22-18(15)11-13)7-10-19(23)14-5-8-17(24-2)9-6-14/h3-12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUBGNVRGLJXDQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=CC(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/C(=O)C3=CC=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-7-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

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